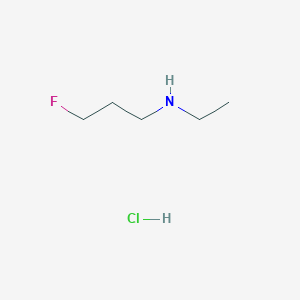
Ethyl(3-fluoropropyl)aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(3-fluoropropyl)amine hydrochloride is a chemical compound that belongs to the class of amine hydrochlorides It is characterized by the presence of an ethyl group, a 3-fluoropropyl group, and an amine group, all bonded to a hydrochloride ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(3-fluoropropyl)amine hydrochloride typically involves the reaction of ethylamine with 3-fluoropropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of ethyl(3-fluoropropyl)amine hydrochloride may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, minimizing the risk of impurities and maximizing yield.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl(3-fluoropropyl)amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
Ethyl(3-fluoropropyl)amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of ethyl(3-fluoropropyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neural signaling pathways.
Comparación Con Compuestos Similares
Ethyl(3-fluoropropyl)amine hydrochloride can be compared with other similar compounds, such as:
Methyl(3-fluoropropyl)amine hydrochloride: Similar structure but with a methyl group instead of an ethyl group.
Ethyl(2-fluoroethyl)amine hydrochloride: Similar structure but with a 2-fluoroethyl group instead of a 3-fluoropropyl group.
Propyl(3-fluoropropyl)amine hydrochloride: Similar structure but with a propyl group instead of an ethyl group.
Propiedades
Fórmula molecular |
C5H13ClFN |
|---|---|
Peso molecular |
141.61 g/mol |
Nombre IUPAC |
N-ethyl-3-fluoropropan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H12FN.ClH/c1-2-7-5-3-4-6;/h7H,2-5H2,1H3;1H |
Clave InChI |
UJTREDIGUBXIEA-UHFFFAOYSA-N |
SMILES canónico |
CCNCCCF.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![n-((4,5,6,7-Tetrahydro-1h-benzo[d]imidazol-2-yl)methyl)ethanamine](/img/structure/B13534353.png)

![3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanamide](/img/structure/B13534358.png)
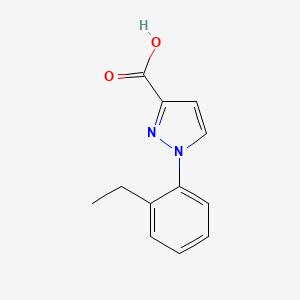
![[2-(aminomethyl)-1H-imidazol-5-yl]methanol](/img/structure/B13534378.png)
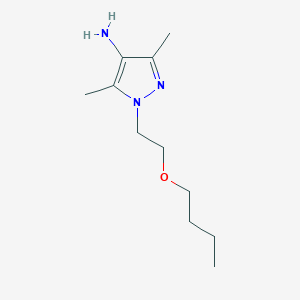
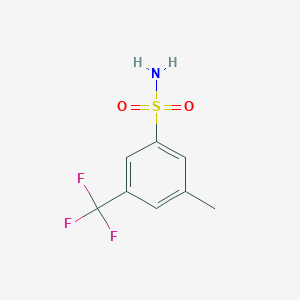
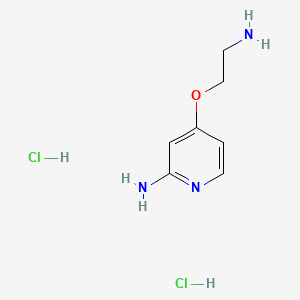
![1-[(2-Methoxy-3-pyridinyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13534414.png)


amine](/img/structure/B13534442.png)

